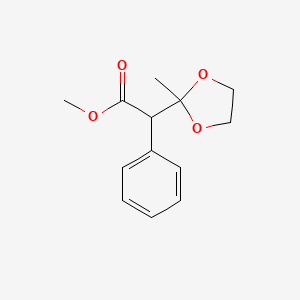
Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate typically involves the reaction of phenylacetic acid with methanol in the presence of an acid catalyst to form the ester. The dioxolane ring is introduced through a subsequent reaction with 2-methyl-1,3-propanediol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used in the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The ester group can undergo hydrolysis to release the active phenylacetic acid, which can interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol: Similar structure but with an alcohol group instead of an ester.
1,3-Dioxolane derivatives: Compounds with similar dioxolane rings but different substituents.
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
methyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate |
InChI |
InChI=1S/C13H16O4/c1-13(16-8-9-17-13)11(12(14)15-2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI-Schlüssel |
QXQITHNDJRIPLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)C(C2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


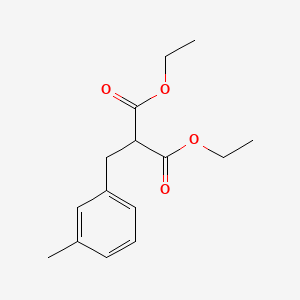
![(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035268.png)
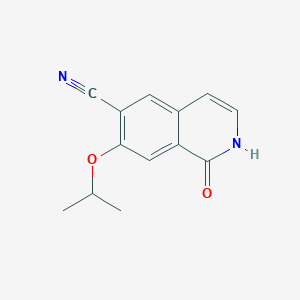

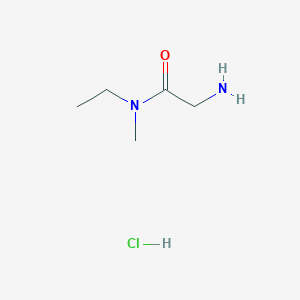
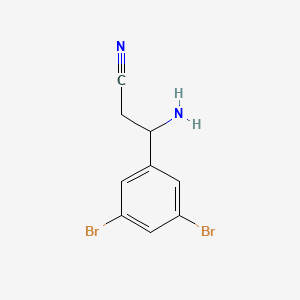

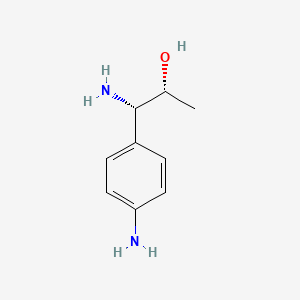

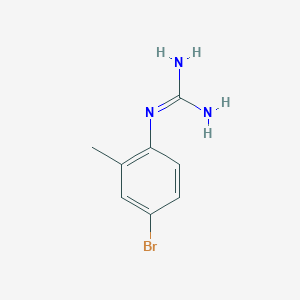

![4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13035351.png)
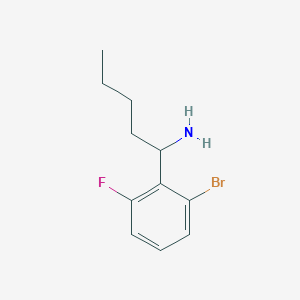
![3-(4-(3-(Dimethylamino)propoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035358.png)
